molecular formula C7H14BIO2 B114878 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 70557-99-2

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B114878
CAS RN: 70557-99-2
M. Wt: 267.9 g/mol
InChI Key: UBNNPAYFVZFWPE-UHFFFAOYSA-N
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Description

The compound “2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boron-containing organic compound. The presence of iodomethyl (CH2I) and dioxaborolane (a cyclic structure containing boron and oxygen) suggests potential uses in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, iodomethyl compounds are often used in organic synthesis as a source of methyl groups . Dioxaborolane compounds can be synthesized through various methods, including reactions involving boronic acids .


Chemical Reactions Analysis

Iodomethyl compounds are known to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions . Dioxaborolane compounds can react with various nucleophiles and are often used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

1. Synthesis of Alkyl and Aryl Pinacolboronates The compound undergoes a reaction with iodine to form an iodoalkylborate species, facilitating the synthesis of alkyl and aryl pinacolboronates. This process involves the use of tetrahydrofuran as a leaving group and Grignard reagents under Barbier conditions (Murphy et al., 2015).

2. Catalytic Reactions and Synthesis of Silaboration Products The compound plays a crucial role in the palladium-catalyzed silaboration of allenes, producing various 2-silylallylboronates. This process exhibits high regio- and stereoselectivity and has been applied in the synthesis of homoallylic alcohols (Chang et al., 2005).

3. Synthesis of Ortho-modified Derivatives The compound is used in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These derivatives display inhibitory activity against serine proteases including thrombin, contributing to biochemical and medicinal studies (Spencer et al., 2002).

4. Precision Synthesis of Polymeric Materials The compound is utilized in precision synthesis processes such as the Suzuki-Miyaura coupling polymerization, proving essential for producing polymers like poly(3-hexylthiophene) with narrow molecular weight distributions and high regioregularity. This showcases its significance in advanced materials science and polymer chemistry (Yokozawa et al., 2011).

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses in organic synthesis, given the reactivity of iodomethyl and dioxaborolane groups .

properties

IUPAC Name

2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BIO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNPAYFVZFWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447779
Record name 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

70557-99-2
Record name 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the mixture of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.0 g, 8.3 mmol) synthesized in Production Example 2 and acetone (17 ml), sodium iodide (1.9 g, 13 mmol) was added at room temperature, and the obtained reaction mixture was stirred at room temperature for 2 hours. Impurities were removed by filtration, and the solvents were evaporated under reduced pressure from the filtrate. Hexane was added to the obtained residue, and insoluble matter was removed by filtration. The solvents were evaporated under reduced pressure from the filtrate, thereby obtaining the entitled compound (2.2 g, 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Yield
97%

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